

Application Notes and Protocols: TTP607 Infusion in Premature Infant Animal Models

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Compound of Interest

Compound Name: TTP607

Cat. No.: B1150186

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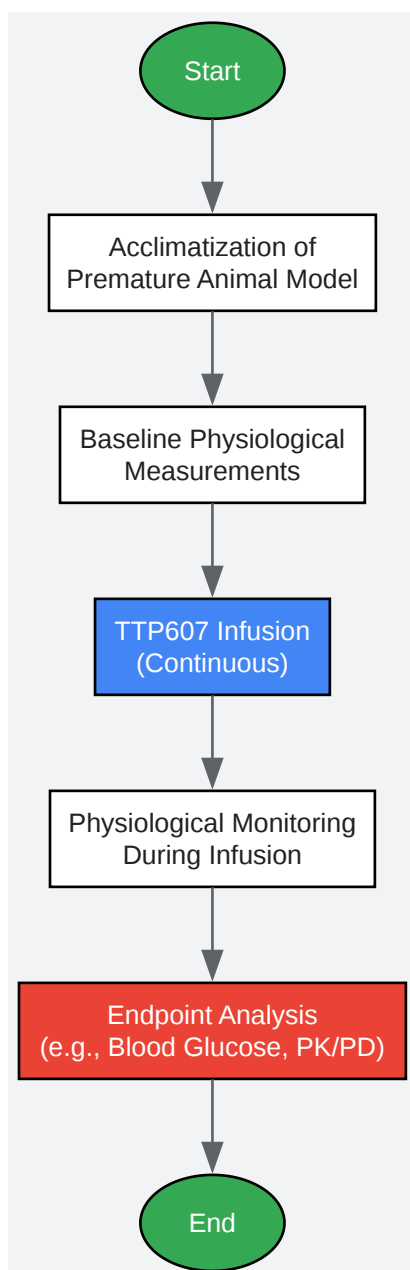
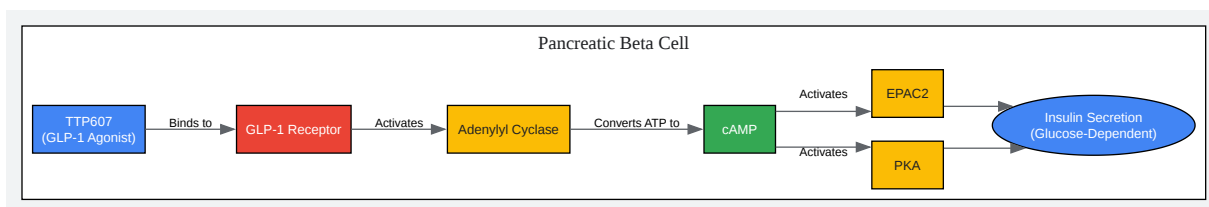
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Introduction

TTP607 is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] GLP-1 receptor agonists represent a class of molecules that mimic the endogenous incretin hormone GLP-1, which is produced in the intestines in response to food intake.[1] The activation of the GLP-1 receptor has multiple physiological effects, including stimulating insulin secretion, inhibiting glucagon release, slowing gastric emptying, and promoting a feeling of satiety by acting on receptors in the brain.[1][2] These medications are under investigation for various metabolic conditions. This document provides a generalized framework for the application of **TTP607** infusion in premature infant animal models, based on common practices with GLP-1 receptor agonists and in neonatal research.

Signaling Pathway

The binding of a GLP-1 receptor agonist, such as **TTP607**, to the GLP-1 receptor (GLP-1R) on the surface of pancreatic beta cells initiates a cascade of intracellular events. This primarily involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2), which ultimately results in the potentiation of glucose-stimulated insulin secretion.



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